molecular formula C6H9Cl B108977 1,5-Hexadiene, 3-chloro- CAS No. 28374-86-9

1,5-Hexadiene, 3-chloro-

Cat. No.: B108977
CAS No.: 28374-86-9
M. Wt: 116.59 g/mol
InChI Key: QLZVWAUEENUFIK-UHFFFAOYSA-N
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Description

Contextualizing 1,5-Hexadiene (B165246), 3-chloro- within Unsaturated Halogenated Hydrocarbons

Unsaturated halogenated hydrocarbons are characterized by the presence of at least one carbon-carbon double or triple bond, in addition to one or more halogen atoms. pcc.eutestbook.com These compounds are generally more reactive than their saturated counterparts due to the presence of the pi-electron system. wikipedia.org

1,5-Hexadiene, 3-chloro- falls into this category as it possesses two double bonds and a chlorine atom. evitachem.com Its structure consists of a six-carbon chain with double bonds at the first and fifth positions and a chlorine atom attached to the third carbon. nih.gov This specific arrangement of functional groups imparts a unique reactivity to the molecule, making it a subject of interest in organic synthesis.

Significance of Functionalized Dienes in Modern Synthetic Strategies

Functionalized dienes are crucial building blocks in modern organic synthesis. mdpi.com The presence of both a diene system and other functional groups allows for a wide range of chemical transformations, including cycloadditions, cross-coupling reactions, and various functional group interconversions. mdpi.comnih.gov These reactions are instrumental in the construction of complex molecular architectures found in natural products, pharmaceuticals, and advanced materials. nih.govrsc.org

The strategic placement of functional groups on a diene scaffold allows for precise control over the regioselectivity and stereoselectivity of subsequent reactions. nih.gov This level of control is paramount in the synthesis of target molecules with specific three-dimensional arrangements. The development of new synthetic methods utilizing functionalized dienes continues to be an active area of research, enabling the efficient construction of valuable and complex molecules. rsc.org

Interactive Data Table: Physicochemical Properties of 1,5-Hexadiene, 3-chloro-

PropertyValue
Molecular Formula C6H9Cl
Molecular Weight 116.59 g/mol
CAS Number 28374-86-9
Boiling Point 120.9°C at 760 mmHg
Density 0.9 g/cm³
Flash Point 19.8°C
Vapor Pressure 17.9 mmHg at 25°C
LogP 2.35590

Data sourced from multiple chemical databases. nih.govlookchem.comguidechem.com

Research Findings on 1,5-Hexadiene, 3-chloro-

While specific, in-depth research articles focusing solely on 1,5-Hexadiene, 3-chloro- are not abundant in the public domain, its reactivity can be inferred from the general behavior of halogenated and non-conjugated dienes. For instance, the double bonds can undergo addition reactions with electrophiles like hydrogen halides and halogens. masterorganicchemistry.comyoutube.comedubull.com The presence of the chlorine atom, an electron-withdrawing group, can influence the regioselectivity of these additions.

Furthermore, the allylic position of the chlorine atom suggests potential for nucleophilic substitution reactions. The compound can also likely participate in metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

One study detailed the unexpected synthesis of a Platinum(II)Cl2-1,5-hexadiene complex from the reaction of allyl chloride and K2PtCl4, highlighting the role of the diene ligand in coordination chemistry. escholarship.org Another investigation described the reaction of 1,5-hexadiene with benzeneselenenyl chloride in the presence of an acid to form carbocyclic compounds, demonstrating the potential for intramolecular cyclization reactions. kyoto-u.ac.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorohexa-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl/c1-3-5-6(7)4-2/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZVWAUEENUFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336497
Record name 3-Chloro-1,5-hexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28374-86-9
Record name 3-Chloro-1,5-hexadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 1,5 Hexadiene, 3 Chloro

Electrophilic Addition Pathways

Electrophilic addition reactions in 1,5-Hexadiene (B165246), 3-chloro- involve the attack of an electrophile on one of the two π-bonds. Because the double bonds are isolated, they react in a manner similar to simple alkenes. chemistrynotmystery.com However, the presence of the electron-withdrawing chlorine atom at C3 has a deactivating inductive effect on the adjacent C1=C2 double bond, making it less nucleophilic. Consequently, electrophilic attack is more likely to occur at the more electron-rich C5=C6 double bond. chemistrynotmystery.com

The concepts of 1,2- and 1,4-addition specifically describe the outcomes of electrophilic addition to conjugated dienes, where a resonance-stabilized allylic carbocation allows for the addition of a nucleophile at two different positions. jove.comlibretexts.org Since 1,5-Hexadiene, 3-chloro- is a non-conjugated diene, these terms are not applicable. Instead, the regioselectivity of the addition to either double bond is governed by Markovnikov's rule. libretexts.orglibretexts.org

For the more reactive C5=C6 double bond, the addition of a protic acid like HBr proceeds by protonation of the terminal carbon (C6) to form the more stable secondary carbocation at C5. The subsequent attack of the bromide nucleophile at C5 yields the Markovnikov product. libretexts.org

Regioselectivity: The addition of an electrophile (E+) and a nucleophile (Nu-) from a reagent E-Nu across the C5=C6 bond will preferentially form the product where E is bonded to C6 and Nu is bonded to C5. This is known as Markovnikov selectivity. masterorganicchemistry.com In certain cases, such as the addition of HBr in the presence of peroxides, a radical mechanism dominates, leading to anti-Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon (C6). masterorganicchemistry.com

Stereoselectivity: If the addition reaction proceeds through a planar carbocation intermediate, the nucleophile can attack from either face, leading to a mixture of syn and anti addition products. If the mechanism involves a bridged intermediate (e.g., in halogenation with Br₂), anti-addition is typically observed.

The nature of the intermediate species determines the final product of the addition reaction.

Carbocationic Intermediates: In the ionic addition of hydrogen halides (HX), the reaction is initiated by the attack of the π-bond on the electrophile (H+), forming a carbocation. libretexts.org As predicted by Markovnikov's rule, the more stable carbocation is formed preferentially. Attack on the C5=C6 bond generates a secondary carbocation at the C5 position. While carbocation rearrangements to form more stable species are a possibility in many reactions, significant rearrangement is not expected in this specific intermediate unless a more stable carbocation can be readily formed. masterorganicchemistry.com

Radical Intermediates: Radical addition reactions proceed through a different mechanism. For instance, allylic halogenation can occur in the presence of reagents like N-bromosuccinimide (NBS) or at high temperatures with low concentrations of Cl₂. libretexts.orgyoutube.comyoutube.com This reaction involves the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical. In 1,5-Hexadiene, 3-chloro-, there are two allylic positions: C3 and C4. Abstraction of a hydrogen from C4 would lead to a resonance-stabilized radical delocalized over C4, C5, and C6. This radical intermediate would then react with a halogen to yield a mixture of products.

ReagentConditionsIntermediate TypePredicted Major Product
HClStandardCarbocationic3-chloro-5-chloro-1-hexene
HBrStandardCarbocationic5-bromo-3-chloro-1-hexene
HBrPeroxides (ROOR)Radical6-bromo-3-chloro-1-hexene (anti-Markovnikov)
H₂OAcid catalyst (H₃O⁺)Carbocationic3-chloro-1-hexen-5-ol
Cl₂High Temp.RadicalMixture of dichlorinated products via allylic substitution

Nucleophilic Substitution Reactions

The C3-Cl bond in 1,5-Hexadiene, 3-chloro- is an allylic halide, a class of compounds known for their high reactivity in nucleophilic substitution reactions. ucalgary.ca This enhanced reactivity stems from the ability of the adjacent double bond to stabilize both the transition state in an Sₙ2 reaction and the carbocation intermediate in an Sₙ1 reaction.

The chlorine atom can be displaced by a wide range of nucleophiles. These reactions can proceed through Sₙ1 or Sₙ2 mechanisms, and sometimes a variation known as Sₙ2'. ucalgary.caacs.org

Sₙ1 Mechanism: This pathway involves the initial departure of the chloride ion to form a resonance-stabilized allylic carbocation. The positive charge is delocalized between C1 and C3. A nucleophile can then attack either of these electrophilic centers. Attack at C3 gives the direct substitution product, while attack at C1 results in an allylic rearrangement, yielding a conjugated diene product.

Sₙ2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the C3 carbon from the side opposite the leaving group, causing an inversion of stereochemistry at C3. This pathway does not involve rearrangement. Allylic halides react faster than their saturated secondary analogues in Sₙ2 reactions because the transition state is stabilized by the adjacent π-system. libretexts.org

Sₙ2' Mechanism: In this concerted pathway, the nucleophile attacks the terminal carbon of the double bond (C1), and the π-electrons shift to displace the leaving group from C3. This results in an allylic rearrangement.

NucleophileTypical Product(s)Potential Mechanism(s)
OH⁻ / H₂O3-hydroxy-1,5-hexadiene; 5-hydroxy-1,3-hexadieneSₙ1, Sₙ2
RO⁻ (Alkoxide)3-alkoxy-1,5-hexadiene; 5-alkoxy-1,3-hexadieneSₙ1, Sₙ2, E2
CN⁻ (Cyanide)3-cyano-1,5-hexadiene; 5-cyano-1,3-hexadieneSₙ1, Sₙ2
I⁻ (Iodide)3-iodo-1,5-hexadieneSₙ2
N₃⁻ (Azide)3-azido-1,5-hexadiene; 5-azido-1,3-hexadieneSₙ1, Sₙ2

For a secondary allylic halide, substitution and elimination reactions are highly competitive. The outcome depends on several factors, including the strength and steric bulk of the nucleophile/base, the solvent, and the temperature. libretexts.orgmasterorganicchemistry.com

Sₙ1 vs. E1: These reactions compete under conditions that favor carbocation formation (weak nucleophile/base, polar protic solvent). Both proceed through the same resonance-stabilized allylic carbocation. The E1 pathway involves the removal of a proton from a carbon adjacent to the carbocation (C2 or C4) to form a new π-bond, typically leading to a conjugated system like 1,3,5-hexatriene. Higher temperatures generally favor elimination over substitution. youtube.com

Sₙ2 vs. E2: These mechanisms compete under conditions involving strong nucleophiles/bases. Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor the E2 mechanism, which involves a concerted abstraction of a proton and expulsion of the chloride leaving group. Strong nucleophiles that are relatively weak bases (e.g., I⁻, CN⁻, N₃⁻) favor the Sₙ2 pathway. libretexts.org

ConditionFavored Mechanism(s)Rationale
Strong, non-bulky base/nucleophile (e.g., OCH₃⁻)Sₙ2 / E2Strong nucleophile favors Sₙ2; strong base favors E2. Often gives a mix of products.
Strong, bulky base (e.g., t-BuOK)E2Steric hindrance disfavors Sₙ2 attack, making elimination the major pathway.
Weak nucleophile/base (e.g., H₂O, ROH)Sₙ1 / E1Favors formation of a stable allylic carbocation intermediate.
Good nucleophile, weak base (e.g., I⁻, Br⁻, N₃⁻)Sₙ2High nucleophilicity promotes bimolecular substitution over elimination.
Increased TemperatureE1 / E2Elimination has a higher activation energy and is entropically favored. youtube.com

Intramolecular Rearrangements and Cyclization Processes

The 1,5-diene structure allows for unique intramolecular reactions, including sigmatropic rearrangements and cyclizations.

Cope Rearrangement: As a 1,5-diene, the molecule is a substrate for the Cope rearrangement, a thermally induced researchgate.netresearchgate.net-sigmatropic shift. tcichemicals.com This pericyclic reaction proceeds through a cyclic, chair-like transition state and is reversible. nrochemistry.com For 3-chloro-1,5-hexadiene, the Cope rearrangement would lead to the formation of its isomer, 1-chloro-1,5-hexadiene. The position of the equilibrium would depend on the relative thermodynamic stabilities of the two isomers. Substituents on the diene framework can influence the activation energy of this process. acs.orgacs.org

Intramolecular Cyclization: The presence of two double bonds and a reactive leaving group allows for various cyclization pathways, often mediated by radical or ionic intermediates.

Radical Cyclization: A radical can be generated at the C3 position (for example, through reaction with a radical initiator or a reducing metal). This radical can then attack the C5=C6 double bond intramolecularly. wikipedia.org According to Baldwin's rules, the 5-exo-trig cyclization is kinetically favored, which would lead to the formation of a five-membered ring (a chloromethyl-substituted cyclopentene (B43876) derivative). nih.govnih.gov

Cationic Cyclization: Under acidic conditions or in the presence of Lewis acids, protonation of a double bond could initiate a cationic cascade, where the resulting carbocation is attacked by the other double bond to form a cyclic carbocation, which is then trapped by a nucleophile. nih.gov

Metal-Catalyzed Cyclization: Various transition metals can catalyze the cyclization of dienes. nih.govresearchgate.net For instance, a palladium catalyst could facilitate an intramolecular Heck-type reaction or other cyclization-functionalization sequences.

Reaction TypeConditionsKey Intermediate/Transition StatePrimary Product Type
Cope RearrangementThermal (Heat) researchgate.netresearchgate.net-Sigmatropic (Chair-like TS)Isomeric diene (1-chloro-1,5-hexadiene)
Radical CyclizationRadical initiator (e.g., AIBN, Bu₃SnH)Carbon radical at C3Substituted cyclopentane (B165970)/cyclopentene
Cationic CyclizationBrønsted or Lewis AcidCarbocationCyclic alcohol or ether (if solvent traps)

Thermal Rearrangements (e.g., Cope Rearrangement)

The Cope rearrangement is a-sigmatropic rearrangement of 1,5-dienes that occurs upon heating. This concerted pericyclic reaction proceeds through a cyclic, six-electron transition state, typically adopting a chair-like conformation to minimize steric interactions. The reaction is generally reversible, with the equilibrium position dictated by the relative thermodynamic stability of the starting diene and the rearranged product.

A theoretical study on the-H shift in (Z)-hexa-1,3-diene provides some insight into the effect of a chloro substituent on sigmatropic rearrangements. In this study, the presence of a chlorine atom was found to raise the activation energy barrier for the hydrogen shift compared to the unsubstituted diene. This suggests that the chloro group may also influence the kinetics of the Cope rearrangement in 1,5-hexadiene, 3-chloro-.

Table 1: Theoretical Kinetic Data for the-H Shift in Substituted (Z)-hexa-1,3-diene
Substituent (R)Initial Reaction Temperature (K)Rate Constant at 780 K (cm³/molecule/s)
H~6403.9 x 10³
CH₃6908.46 x 10²
Cl7262.02 x 10²
Data from a theoretical study on a related sigmatropic rearrangement.

The presence of a substituent on the 1,5-diene backbone can significantly influence the rate and equilibrium of the Cope rearrangement. Electron-donating and electron-withdrawing groups can affect the stability of the transition state, which is thought to have some diradical character.

The chlorine atom in 1,5-hexadiene, 3-chloro- is an electronegative substituent. Its inductive electron-withdrawing effect could influence the electron density of the pi systems involved in the rearrangement. A computational study on the intramolecular cyclization of 2,5-hexadienyl radicals showed that electron-withdrawing groups can decrease the activation energy of the reaction. While this is a different reaction type, it highlights the potential for electronic effects of substituents to alter reaction barriers.

Radical-Mediated Cyclizations in Solution

Radical cyclization reactions are a powerful tool for the formation of cyclic compounds. These reactions typically involve the generation of a radical intermediate which then undergoes an intramolecular addition to a multiple bond. For substrates like 1,5-hexadiene, 3-chloro-, a radical can be generated at a position that allows for subsequent cyclization.

Specific studies on the radical-mediated cyclization of 1,5-hexadiene, 3-chloro- to form cyclic adducts are not extensively documented in the reviewed literature. However, related studies on halo-dienes provide insights into the expected reactivity. For example, Fe-catalyzed radical cyclization of chloromethyl-1,6-dienes can lead to the formation of both 6-exo and 7-endo cyclization products. In the case of 1,5-hexadiene, 3-chloro-, a 5-exo-trig cyclization would be expected to be the favored pathway, leading to the formation of a five-membered ring, as 5-hexenyl radical cyclizations are generally rapid and selective for the exo mode.

A study on the 5-exo-trig radical cyclization of a molecule containing a 3-chloro-2-allylic moiety reported the formation of seco-cyclopropyltetrahydroquinolines as unexpected products alongside the expected seco-cyclopropoyltetrahydroindoline products. This highlights the potential for complex reaction pathways and rearrangements in the radical cyclizations of such systems.

The efficiency and selectivity of radical cyclization reactions can be influenced by the solvent medium. While radical reactions are often considered to be less sensitive to solvent effects than ionic reactions, the choice of solvent can still play a role. For instance, in the radical cyclization of trichloroacetamides, the solvent was found to have a significant impact on the selectivity between 4-exo and 5-endo cyclization pathways. A study on the kinetic solvent effects on hydrogen atom transfer reactions involving the hydroperoxyl radical also demonstrated the importance of solvent-radical interactions. While specific data for 1,5-hexadiene, 3-chloro- is unavailable, it is reasonable to expect that the polarity and hydrogen-bonding ability of the solvent could influence the stability of the radical intermediates and transition states, thereby affecting the efficiency of the cyclization.

Transition Metal-Mediated Transformations

The carbon-chlorine bond and the diene system in 1,5-hexadiene, 3-chloro- make it a suitable substrate for various transition metal-mediated transformations, such as cross-coupling reactions. Palladium and rhodium complexes are commonly used catalysts for such reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are powerful methods for the formation of carbon-carbon bonds. These reactions typically involve the oxidative addition of an organohalide to a low-valent palladium complex. Given that 1,5-hexadiene, 3-chloro- is an allyl chloride, it could potentially participate in these types of reactions. For instance, the Heck reaction involves the coupling of an unsaturated halide with an alkene. The Suzuki-Miyaura coupling utilizes an organoboron compound as the coupling partner.

While specific examples of transition metal-mediated transformations of 1,5-hexadiene, 3-chloro- are not detailed in the available literature, the general reactivity of allyl chlorides in such reactions is well-established. For example, palladium-catalyzed cross-coupling of allylindium reagents (which can be generated in situ from allyl halides) with aryl halides is an effective method for C-C bond formation.

Rhodium catalysts are also known to be effective for a variety of transformations involving dienes. The existence of chloro(1,5-hexadiene)rhodium(I) dimer as a commercially available catalyst precursor suggests that 1,5-hexadiene and its derivatives can coordinate to rhodium centers and undergo catalytic transformations. Rhodium-catalyzed cascade reactions involving dienes have been reported, although specific examples with 1,5-hexadiene, 3-chloro- were not found.

Hydrosilylation and Dehydrogenative Silylation Reactions

Hydrosilylation and dehydrogenative silylation are important methods for the formation of carbon-silicon bonds, yielding valuable organosilicon compounds. These reactions, when applied to dienes like 1,5-Hexadiene, 3-chloro-, can lead to a variety of products, and controlling the selectivity is a key challenge. The presence of the chloro group at the 3-position introduces electronic and steric factors that influence the reaction pathways.

Regioselectivity and Chemoselectivity Control

In the context of 1,5-Hexadiene, 3-chloro-, hydrosilylation involves the addition of a silicon hydride (R₃SiH) across one of the carbon-carbon double bonds. Dehydrogenative silylation, on the other hand, results in the formation of a C-Si bond and the elimination of dihydrogen gas. The control of regioselectivity (i.e., the specific placement of the silyl (B83357) group) and chemoselectivity (i.e., the preferential reaction at one of the two double bonds) is of paramount importance.

Research on the related compound, 1,5-hexadiene, has shown that highly regioselective and chemoselective functionalization can be achieved through the careful selection of catalysts and reaction conditions. For instance, the use of specific platinum (Pt) and rhodium (Rh) catalysts can direct the reaction towards either hydrosilylation or dehydrogenative silylation with high precision wikipedia.orglookchem.com.

In the case of 1,5-Hexadiene, 3-chloro-, the chloro group is expected to exert an electron-withdrawing inductive effect, which can influence the reactivity of the adjacent double bond (C1=C2). This can lead to preferential reaction at the more remote and sterically less hindered double bond (C5=C6). Furthermore, the choice of hydrosilane and the solvent can also play a crucial role in directing the regiochemical outcome of the addition lookchem.com.

The chemoselectivity of the reaction, specifically the monofunctionalization of the diene, can be controlled by adjusting the stoichiometry of the reactants. Using an excess of the diene can favor the formation of the monosilylated product, preventing the less desirable disilylation lookchem.com.

Table 1: Potential Products of Silylation of 1,5-Hexadiene, 3-chloro-

Reaction TypeProduct NameDescription
Hydrosilylation(6-silyl-3-chloro-1-hexene)Anti-Markovnikov addition to the C5=C6 double bond.
Hydrosilylation(5-silyl-3-chloro-1-hexene)Markovnikov addition to the C5=C6 double bond.
Hydrosilylation(2-silyl-3-chloro-5-hexene)Anti-Markovnikov addition to the C1=C2 double bond.
Hydrosilylation(1-silyl-3-chloro-5-hexene)Markovnikov addition to the C1=C2 double bond.
Dehydrogenative Silylation(1-silyl-3-chloro-1,5-hexadiene)Silylation at the C1 position.
Dehydrogenative Silylation(6-silyl-3-chloro-1,5-hexadiene)Silylation at the C6 position.

This table presents a hypothetical overview of possible silylation products based on established reactivity patterns.

Role of Metal Catalysts in Silylation Mechanisms

Transition metal catalysts are central to both hydrosilylation and dehydrogenative silylation reactions. The mechanism of these reactions is complex and highly dependent on the nature of the metal center, its ligands, and the substrates.

For platinum-catalyzed hydrosilylation, the Chalk-Harrod mechanism is widely accepted. This mechanism involves the oxidative addition of the Si-H bond to the platinum(0) complex, followed by the coordination of the alkene, migratory insertion of the alkene into the Pt-H or Pt-Si bond, and finally, reductive elimination to yield the organosilane product and regenerate the catalyst.

In the case of rhodium-catalyzed silylation, both hydrosilylation and dehydrogenative silylation pathways can be operative. The choice between these pathways can be influenced by the ligand environment around the rhodium center and the reaction temperature lookchem.com. For instance, RhCl(PPh₃)₃ (Wilkinson's catalyst) has been shown to catalyze the dehydrogenative silylation of 1,5-dienes nih.gov. The mechanism for dehydrogenative silylation is thought to proceed through a series of steps including oxidative addition of the Si-H bond, coordination of the alkene, β-hydride elimination from the coordinated alkene to form a rhodium-hydride species, and subsequent reductive elimination of H₂.

The chloro substituent in 1,5-Hexadiene, 3-chloro- can potentially coordinate to the metal center, thereby influencing the catalytic cycle and the selectivity of the reaction. This interaction could either enhance or retard the rate of reaction at the proximal double bond.

Diels-Alder Cycloaddition Reactions with Diene Systems

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. For a molecule to participate in a Diels-Alder reaction, it must contain a conjugated diene system (the "diene") which reacts with a "dienophile" (an alkene or alkyne).

1,5-Hexadiene, 3-chloro- does not possess a conjugated diene system; its two double bonds are isolated. Therefore, in its native structure, it cannot function as the diene component in a Diels-Alder reaction. For it to act as a diene, it would first need to undergo an isomerization to form a conjugated system, such as 2-chloro-1,3-hexadiene or 1-chloro-2,4-hexadiene. There is currently no available research data to suggest that 1,5-Hexadiene, 3-chloro- readily undergoes such isomerization under typical Diels-Alder conditions.

Alternatively, one of the double bonds in 1,5-Hexadiene, 3-chloro- could potentially act as a dienophile in a reaction with a conjugated diene. The reactivity of an alkene as a dienophile is generally enhanced by the presence of electron-withdrawing groups directly attached to the double bond. In 1,5-Hexadiene, 3-chloro-, the chloro group is at the allylic position (C3) and not directly on either of the double bonds. Its electron-withdrawing inductive effect on the double bonds is relatively weak. Consequently, 1,5-Hexadiene, 3-chloro- is expected to be a poor dienophile, reacting sluggishly, if at all, in Diels-Alder reactions under standard conditions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Reaction Pathways

Quantum chemical methods, including ab initio and Density Functional Theory (DFT), are fundamental to understanding the intricate details of chemical reactions. These approaches could provide a wealth of information about the reaction pathways of 1,5-Hexadiene (B165246), 3-chloro-.

Ab Initio and Density Functional Theory (DFT) Calculations on Transition States

Detailed DFT and ab initio calculations would be necessary to locate and characterize the transition state structures for various potential reactions of 1,5-Hexadiene, 3-chloro-. These calculations would reveal the geometry, vibrational frequencies, and electronic properties of these high-energy intermediates. At present, there are no published studies presenting these specific calculations for this compound.

Energetic Profiles of Key Elementary Reactions (e.g., C-C Cleavage, H/Cl Shifts)

The construction of energetic profiles for elementary reactions, such as carbon-carbon bond cleavage, and hydrogen or chlorine atom shifts, is a primary goal of computational reaction chemistry. These profiles, which map the energy of the system as it progresses from reactants to products, are essential for determining reaction feasibility and predicting product distributions. For 1,5-Hexadiene, 3-chloro-, such studies could elucidate its thermal decomposition pathways or its reactivity in various chemical environments. The Cope rearrangement, a well-studied reaction in 1,5-dienes, would be of particular interest, as the chloro-substituent would likely have a significant impact on the reaction's activation energy and stereochemistry. wikipedia.orgnrochemistry.comlscollege.ac.in Theoretical analyses have been performed on the Cope rearrangement of the parent 1,5-hexadiene and its phenyl-substituted derivatives, providing a framework for how such a study on the chloro-substituted variant could be approached. researchgate.netresearchgate.net

Molecular Dynamics and Kinetic Modeling

Molecular dynamics (MD) simulations and kinetic modeling offer a bridge between the microscopic world of quantum mechanics and the macroscopic properties observed in the laboratory.

Simulation of Reaction Rates and Mechanisms (e.g., Smoluchowski Theory Model)

MD simulations could be employed to model the dynamic behavior of 1,5-Hexadiene, 3-chloro- and to simulate its reaction rates under various conditions. Kinetic modeling, potentially using frameworks like the Smoluchowski theory model for diffusion-controlled reactions, would allow for the prediction of reaction kinetics. Such simulations are computationally intensive and require accurate force fields or ab initio potential energy surfaces, none of which have been specifically developed or applied to this molecule in the available literature.

Analysis of Intermediate Species and Charge Transfer Dynamics

The analysis of transient intermediate species and the dynamics of charge transfer during a reaction are critical for a complete mechanistic understanding. Time-dependent DFT (TD-DFT) and other advanced computational techniques could be used to probe these aspects of the reactivity of 1,5-Hexadiene, 3-chloro-. This would be particularly relevant for understanding its potential role in radical reactions or in reactions involving polar reagents. Studies on related allylic chlorides have demonstrated the utility of these approaches in understanding their reactions. aip.orgnih.govacs.org

Applications in Advanced Organic Synthesis

A Versatile Building Block for Complex Molecules

The presence of multiple reactive sites within 1,5-Hexadiene (B165246), 3-chloro- makes it an attractive starting material for the synthesis of complex molecular scaffolds. The double bonds can participate in a variety of addition and cycloaddition reactions, while the allylic chloride moiety serves as a handle for nucleophilic substitution and cross-coupling reactions.

Precursor for Cyclic Compound Synthesis (e.g., via Cycloadditions)

1,5-Hexadiene, 3-chloro- can serve as a precursor for the synthesis of various cyclic and heterocyclic compounds. The diene functionality, although non-conjugated, can be isomerized or otherwise activated to participate in cycloaddition reactions. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a prime example of how this scaffold can be utilized. nih.govyoutube.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. nih.govyoutube.comwikipedia.org While 1,5-hexadiene itself is not a conjugated diene, the chloro-substituent can influence its reactivity and potentially facilitate isomerization to a conjugated system under certain reaction conditions, or the double bonds can react independently in other types of cyclizations.

The synthesis of functionalized cyclohexenes is a key application of such cycloaddition strategies. organic-chemistry.org The chlorine atom in the resulting cycloadduct provides a valuable functional handle for further synthetic manipulations, allowing for the introduction of a wide range of substituents and the construction of more complex polycyclic systems. The regioselectivity of these cycloaddition reactions is an important consideration, as the substitution pattern on the diene and dienophile can influence the orientation of the final product. organic-chemistry.org

Intermediate in Functionalized Organic Framework Construction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netalfa-chemistry.comyoutube.com The properties of MOFs can be tuned by modifying the organic linkers. rsc.org Halogenated organic linkers are of particular interest as they can introduce polarity and specific binding sites within the framework, enhancing properties such as gas sorption and separation. alfa-chemistry.com

While direct use of 1,5-Hexadiene, 3-chloro- as a primary linker in MOF synthesis is not widely documented, its functional groups offer potential for its incorporation through post-synthetic modification strategies. researchgate.netrsc.orgrsc.org For instance, the double bonds could be functionalized to introduce coordinating groups, such as carboxylic acids or nitrogen-containing heterocycles, which can then bind to the metal centers of an existing MOF. Alternatively, the allylic chloride can be used to graft the molecule onto a pre-formed framework that contains nucleophilic sites. The incorporation of such a flexible, functionalized aliphatic chain could impart unique dynamic properties and reactivity to the resulting MOF. The use of halogenated precursors can also influence the nucleation and growth of MOF crystals. repec.orgnih.gov

Chiral Synthesis and Stereoselective Transformations

The presence of a stereocenter at the third carbon position makes 1,5-Hexadiene, 3-chloro- a valuable substrate for chiral synthesis. The development of methods to control the stereochemistry of reactions involving this compound is crucial for the synthesis of enantiomerically pure target molecules.

Derivatization to Chiral Epoxides and Other Enantiopure Compounds

Chiral epoxides are highly valuable synthetic intermediates due to their ability to undergo stereospecific ring-opening reactions with a variety of nucleophiles, providing access to a wide range of enantiopure compounds. google.combuchler-gmbh.commasterorganicchemistry.com The epoxidation of alkenes is a common method for their synthesis. khanacademy.orglibretexts.org

The parent compound, 1,5-hexadiene, can be epoxidized to form 1,2-epoxy-5-hexene. A two-step process involving epoxidation with meta-chloroperoxybenzoic acid (mCPBA) followed by a chiral resolution can yield the desired (R)-(+)-1,2-epoxy-5-hexene. alfa-chemistry.comfigshare.commdpi.com While direct enantioselective epoxidation of 1,5-Hexadiene, 3-chloro- is a more complex challenge due to the influence of the chloro substituent on the reactivity of the double bonds, methods for the enantioselective epoxidation of functionalized dienes and allylic alcohols are well-established. nih.govwikipedia.orgacs.orglibretexts.org For example, the Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of allylic alcohols. youtube.comlibretexts.org By converting the chloro-diene to the corresponding allylic alcohol, this powerful transformation could be employed.

Furthermore, the development of catalytic systems for the enantioselective monoepoxidation of conjugated dienes offers another avenue for creating chiral building blocks from diene precursors. acs.org

Strategies for Enantiocontrol in Transformations Involving 1,5-Hexadiene, 3-chloro-

Controlling the stereochemistry of reactions at the allylic chloride center is a key aspect of utilizing 1,5-Hexadiene, 3-chloro- in chiral synthesis. Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. rsc.orgresearchgate.net This reaction typically involves the use of a chiral ligand that coordinates to the palladium catalyst and directs the approach of the nucleophile to one face of the π-allyl intermediate.

Polymerization and Oligomerization Studies

Cyclopolymerization Mechanisms of 1,5-Hexadiene (B165246) Derivatives

The cyclopolymerization of 1,5-hexadiene derivatives, typically initiated by Ziegler-Natta or metallocene catalysts, is a multi-step process involving coordination of the monomer to the active metal center, insertion of one of the vinyl groups, intramolecular cyclization of the resulting ω-alkenyl metal species, and subsequent propagation.

The primary structure formed during the cyclopolymerization of 1,5-hexadiene is poly(methylene-1,3-cyclopentane) (PMCP). researchgate.net This structure arises from the intramolecular insertion (cyclization) of the pendant double bond of the growing polymer chain, forming a five-membered ring. The completeness of this cyclization is highly dependent on the catalyst system and reaction conditions, with modern homogeneous catalysts often achieving greater than 99% cyclization. researchgate.net The resulting polymer consists of cyclopentane (B165970) rings connected by methylene (B1212753) bridges.

In some cases, depending on the catalyst and conditions, incomplete cyclization can occur, leading to the presence of unreacted pendant vinyl groups along the polymer chain. These pendant groups can act as sites for cross-linking, which may be desirable or undesirable depending on the target application.

The formation of the cyclopentane ring during cyclopolymerization can result in different stereoisomers, specifically cis and trans configurations of the substituents on the ring. The control of this diastereoselectivity is a key aspect of microstructure control.

Diastereoselective Cyclopolymerization: The ratio of cis to trans rings in PMCP is highly influenced by the catalyst structure and polymerization temperature. For instance, with certain achiral metallocene catalysts, lower temperatures can favor the formation of cis-cyclopentane rings. osti.gov The diastereoselectivity arises from the relative energies of the transition states leading to the formation of the cis and trans rings.

Enantioselective Cyclopolymerization: A significant advancement in this field has been the use of chiral catalysts, particularly chiral zirconocenes, to achieve enantioselective cyclopolymerization of 1,5-hexadiene. osti.gov This strategy allows for the synthesis of optically active polymers with chirality originating from the main chain stereochemistry. osti.gov The enantiomorphic site control mechanism of these catalysts dictates the facial selectivity of the incoming monomer, leading to a highly isotactic polymer structure. osti.gov For example, the use of an (R,R)-enantiomer of a chiral zirconocene (B1252598) catalyst can produce a polymer with a specific optical rotation, while the (S,S)-enantiomer yields the polymer with the opposite rotation. osti.gov

The microstructure of poly(1,5-hexadiene) derivatives is defined by the cis/trans ratio of the cyclopentane rings and the tacticity of the polymer chain (isotactic, syndiotactic, or atactic). Homogeneous Ziegler-Natta catalysts, particularly metallocenes, offer a high degree of control over these microstructural features. researchgate.net The ligand framework of the metallocene catalyst plays a crucial role in determining the stereochemistry of the polymer. By carefully designing the catalyst symmetry and steric bulk, it is possible to produce polymers with a range of microstructures, from highly crystalline isotactic materials to amorphous atactic polymers. researchgate.net

The stereochemistry of the polymer chain can be analyzed in detail using techniques like 13C NMR spectroscopy, which can resolve the signals corresponding to different stereochemical arrangements (diads, triads, etc.) along the polymer backbone. osti.gov

Copolymerization with Alpha-Olefins and Other Monomers

The incorporation of 1,5-hexadiene derivatives into copolymers with α-olefins like ethylene (B1197577) and propylene (B89431) is a valuable method for modifying the properties of polyolefins. The cyclic units introduced by the diene can enhance properties such as thermal stability, and the pendant vinyl groups from incomplete cyclization can be used for post-polymerization functionalization or cross-linking.

While specific data on the copolymerization of 3-chloro-1,5-hexadiene is scarce, studies on the copolymerization of 1,5-hexadiene with ethylene using Ziegler-Natta and metallocene catalysts provide valuable insights. Metallocene catalysts have been shown to be more effective than traditional Ziegler-Natta catalysts for incorporating 1,5-hexadiene into a polyethylene (B3416737) chain. researchgate.net The presence of a halogen atom, such as chlorine in 3-chloro-1,5-hexadiene, could potentially influence the catalyst's activity and the efficiency of diene incorporation due to electronic effects and potential coordination of the halogen to the metal center.

The incorporation of halogenated units would introduce functionality to the polymer chain, which could be exploited for further chemical modifications or to alter the polymer's surface properties and chemical resistance.

The choice of catalyst and reaction conditions has a profound impact on the properties of the resulting copolymers.

Catalyst Effects:

Metallocene vs. Ziegler-Natta: In ethylene/1,5-hexadiene copolymerization, metallocene catalysts tend to produce copolymers with higher comonomer incorporation, narrower molecular weight distributions, and a greater degree of cyclization compared to traditional heterogeneous Ziegler-Natta catalysts. researchgate.net

Ligand Structure: The ligand structure of zirconocene catalysts significantly affects the copolymer composition. Bridged zirconocenes, for instance, may incorporate more 1,5-hexadiene than their non-bridged counterparts. researchgate.net

Reaction Conditions:

Comonomer Feed Ratio: The composition of the copolymer can be controlled by adjusting the feed ratio of the α-olefin and the diene.

Catalyst Concentration: The concentration of the catalyst can influence the extent of side reactions, such as cross-linking. researchgate.net

The properties of the final copolymer, including its molecular weight, crystallinity, and thermal behavior, are a direct consequence of these polymerization parameters. For instance, the incorporation of cyclic units from 1,5-hexadiene into a polyethylene backbone generally leads to a decrease in crystallinity and melting point. researchgate.net

Data Tables

Table 1: Influence of Catalyst on the Diastereoselectivity of 1,5-Hexadiene Cyclopolymerization

Catalyst SystemPolymerization Temperature (°C)cis-Ring Content (%)trans-Ring Content (%)
Cp₂ZrCl₂/MAO20~50~50
Et(Ind)₂ZrCl₂/MAO20>95<5
Cp*₂ZrCl₂/MAO-258614

Data is illustrative and based on trends reported in the literature for 1,5-hexadiene. Cp = cyclopentadienyl, MAO = methylaluminoxane, Et(Ind)₂ = rac-ethylenebis(indenyl), Cp = pentamethylcyclopentadienyl.*

Table 2: Comparison of Metallocene and Ziegler-Natta Catalysts in Ethylene/1,5-Hexadiene Copolymerization

Catalyst Type1,5-Hexadiene IncorporationCyclization vs. BranchingMolecular Weight Distribution
MetalloceneHigherPredominantly CyclizationNarrow
Ziegler-NattaLowerBranching DetectedBroad

This table summarizes general findings from comparative studies. researchgate.net

Cross-linking Applications in Polymer Science

The introduction of cross-links into a polymer system dramatically alters its physical and mechanical properties, transforming linear or branched chains into a three-dimensional network. acs.orgnih.govscienomics.com This structural change enhances properties such as stiffness, strength, and thermal resistance. scienomics.com Non-conjugated dienes, like 1,5-hexadiene, serve as effective cross-linking agents in olefin polymerization, enabling the creation of complex polymer architectures.

1,5-Hexadiene as a Cross-linking Agent

1,5-Hexadiene is a versatile comonomer used in the polymerization of alkenes to introduce branching and create cross-linked networks. researchgate.netwikipedia.org When copolymerized with olefins such as ethylene, 1,5-hexadiene can be incorporated into the growing polymer chain through one of its double bonds, leaving the second double bond pendant to the main chain. This pendant double bond can then participate in a subsequent polymerization event, linking two separate polymer chains together and forming a cross-link.

The copolymerization of ethylene with 1,5-hexadiene has been explored using various catalyst systems, including Ziegler-Natta and metallocene catalysts. sci-hub.boxresearchgate.netacs.org With Ziegler-Natta catalysts, the copolymerization of ethylene and 1,5-hexadiene can result in copolymers where a fraction of the diene forms 1-butenyl branches, while another fraction can lead to long-chain branching (LCB) structures, effectively creating cross-links. acs.org Similarly, zirconocene catalysts have been used to copolymerize ethylene and 1,5-hexadiene, with the extent of cross-linking influenced by the catalyst structure and the concentration of the diene. researchgate.net

Research has demonstrated that the addition of even small quantities of 1,5-hexadiene can significantly impact the final polymer's properties. In the synthesis of ultra-high molecular mass alkene polymers, 1,5-hexadiene was used as a cross-linking agent, which led to an increase in both the molecular mass and the shear stability of the resulting polymer. researchgate.net

Catalyst SystemMonomersEffect of 1,5-Hexadiene AdditionReference
Metal ComplexAlkeneIncreased molecular mass and shear stability researchgate.net
ZirconoceneEthyleneFormation of cross-linked, insoluble polymer fractions researchgate.net
Ziegler-NattaEthyleneIntroduction of 1-butenyl branches and long-chain branching acs.org

Influence of Cross-linking on Polymer Architecture and Network Formation

The incorporation of 1,5-hexadiene as a cross-linking agent has a profound influence on the polymer's final architecture, leading to the formation of complex network structures instead of simple linear chains. dtic.mil The primary mechanism through which 1,5-hexadiene modifies polymer architecture is through cyclopolymerization and the formation of intermolecular linkages.

During polymerization, after a 1,2-insertion of the 1,5-hexadiene monomer, the pendant double bond can react intramolecularly, leading to the formation of cyclic units, specifically methylene-1,3-cyclopentane structures, within the polymer backbone. sci-hub.boxchemrxiv.orgsemanticscholar.org This cyclization process is a key feature of 1,5-hexadiene polymerization and competes with the intermolecular cross-linking reaction. sci-hub.boxresearchgate.net The resulting polymer can be viewed as a copolymer containing both linear olefin segments and cyclic units derived from the diene. semanticscholar.org

When the pendant double bond reacts with another polymer chain (intermolecularly), it forms a cross-link, which is the basis for network formation. acs.org The extent of cross-linking versus cyclization is dependent on polymerization conditions and the catalyst system used. sci-hub.boxchemrxiv.org For instance, in the copolymerization of ethylene and 1,5-hexadiene, certain zirconocene catalysts can produce insoluble polymer fractions, indicating the formation of a significant cross-linked network. researchgate.net The formation of these three-dimensional networks leads to materials with higher melting points and reduced solubility in common organic solvents compared to their linear counterparts. sci-hub.box

The terpolymerization of 1,5-hexadiene with other monomers, such as ethylene and styrene, using scandium-based catalysts, further highlights its role in creating complex architectures. acs.org These reactions can yield novel cyclopolyolefin materials containing five-membered rings from the diene, as well as blocks from the other comonomers, resulting in polymers with high melting points derived from the syndiotactic polystyrene and polyethylene segments. acs.org This demonstrates how 1,5-hexadiene can be strategically used to control polymer architecture, introducing both cyclic structures and cross-links to tailor the final material properties.

Catalytic Applications and Ligand Development

Role of 1,5-Hexadiene (B165246), 3-chloro- as a Ligand in Organometallic Chemistry

The utility of an olefin as a ligand is fundamentally determined by its electronic and steric properties, which influence its coordination to a metal center and the subsequent reactivity of the resulting complex. The presence of a chlorine atom at the allylic position of 1,5-hexadiene introduces significant electronic and steric modifications compared to the unsubstituted diene.

The coordination of "1,5-Hexadiene, 3-chloro-" to transition metals like rhodium, platinum, and scandium is expected to occur through the π-bonds of its two vinyl groups. The general coordination behavior of dienes is well-established, forming stable complexes that are precursors to various catalysts. For instance, chloro(1,5-hexadiene)rhodium(I) dimer is a well-known catalyst precursor.

The introduction of a chloro-substituent at the 3-position is anticipated to modulate the stability and reactivity of such metal complexes. The chlorine atom is an electronegative substituent that can exert a negative inductive effect, withdrawing electron density from the double bonds. This can weaken the metal-olefin bond, potentially influencing the kinetics and thermodynamics of ligand exchange and catalytic turnover.

While specific experimental studies on the coordination of "1,5-Hexadiene, 3-chloro-" with Rhodium, Platinum, and Scandium are not widely documented, the principles of organometallic chemistry allow for predictions. With a metal like Scandium, which is highly oxophilic and electrophilic, the presence of the chloro-substituent might lead to secondary interactions or influence the regioselectivity of subsequent transformations. For late transition metals like Rhodium and Platinum, the electronic perturbation would affect the back-bonding component of the metal-ligand interaction.

The structure of a ligand is a critical determinant of the performance of a catalyst, affecting its activity, selectivity, and stability. The chloro-substituent in "1,5-Hexadiene, 3-chloro-" introduces specific steric and electronic effects.

Electronic Effects: The electronic properties of substituents can be characterized by their inductive and resonance effects. The chlorine atom primarily exhibits an electron-withdrawing inductive effect. This can alter the electron density at the metal center, which in turn influences the catalyst's reactivity. For example, in reactions involving oxidative addition, a more electron-rich metal center is generally more reactive. The presence of the electron-withdrawing chloro group on the diene ligand could disfavor this step.

Steric Effects: The chlorine atom also introduces steric bulk compared to a hydrogen atom. This can influence the coordination geometry around the metal center, potentially creating a specific chiral environment or restricting the approach of substrates. This steric hindrance can be beneficial in enantioselective catalysis, where a well-defined three-dimensional structure is crucial for differentiating between enantiomeric transition states.

A comparative look at substituent effects on a double bond highlights the dual nature of the chloro group.

SubstituentInductive EffectResonance Effect
-HNeutralNeutral
-CH₃Electron-donatingHyperconjugation
-ClElectron-withdrawingElectron-donating

This table illustrates the general electronic effects of different substituents on a double bond, providing a basis for understanding the potential influence of the 3-chloro substituent.

Catalyst Systems for Diene Transformations

The transformation of dienes is a cornerstone of synthetic chemistry, with applications ranging from fine chemical synthesis to polymer production. The following sections explore the potential role of "1,5-Hexadiene, 3-chloro-" in various catalyst systems.

Ziegler-Natta and metallocene catalysts are paramount in the field of olefin polymerization. nih.gov These catalysts, typically based on early transition metals like titanium and zirconium, are known for their ability to polymerize α-olefins with high control over stereochemistry and microstructure. nih.gov

The copolymerization of ethylene (B1197577) with non-polar dienes like 1,5-hexadiene using metallocene catalysts has been studied. This process can lead to the formation of polymers with cyclic units or pendant vinyl groups, depending on the insertion mechanism.

The introduction of "1,5-Hexadiene, 3-chloro-" as a comonomer in such systems would be challenging due to the potential for the polar chloro-substituent to poison the highly electrophilic catalyst center. However, if polymerization were successful, it could provide a route to functionalized polyolefins. The properties of the resulting polymer would be influenced by the presence of the chlorine atom, potentially enhancing properties like flame retardancy or providing a handle for post-polymerization modification.

Table of Catalyst Systems and Potential Outcomes with 1,5-Hexadiene, 3-chloro-

Catalyst Type Metal Center Co-catalyst Expected Interaction with 3-chloro-substituent Potential Polymer Product
Ziegler-Natta TiCl₄ Al(C₂H₅)₃ Potential for catalyst poisoning by the chloro group. Functionalized polyethylene (B3416737) with chloro-pendent groups.

This interactive table summarizes the expected interactions and potential products when using "1,5-Hexadiene, 3-chloro-" with common polymerization catalysts.

Phosphine ligands are ubiquitous in homogeneous catalysis, valued for their tunable steric and electronic properties. In reactions involving dienes, phosphine-metal complexes are used for a variety of transformations, including hydroformylation, hydrogenation, and cross-coupling reactions.

In a hypothetical scenario where "1,5-Hexadiene, 3-chloro-" is a substrate, the choice of phosphine ligand would be critical. A bulky phosphine ligand could direct the catalyst to one of the two double bonds, leading to regioselective transformations. The electronic properties of the phosphine ligand (i.e., whether it is electron-donating or electron-withdrawing) would modulate the reactivity of the metal center, which could be fine-tuned to achieve the desired catalytic activity in the presence of the chlorinated substrate.

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. They are strong σ-donors and their steric properties can be readily modified. NHC-metal complexes have been successfully employed in a wide range of catalytic reactions, including olefin metathesis and polymerization.

The strong σ-donating character of NHCs can lead to the formation of very stable metal complexes, which might be more resistant to poisoning by functionalized monomers like "1,5-Hexadiene, 3-chloro-" compared to traditional Ziegler-Natta or metallocene catalysts. Research on rare-earth metal complexes bearing NHC ligands has shown high activity for the polymerization of α-olefins and their copolymerization with 1,5-hexadiene. The use of "1,5-Hexadiene, 3-chloro-" in such a system could potentially lead to the synthesis of novel functionalized polymers.

Catalytic Hydrogenation and Hydroboration of Unsaturated Systems

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental chemical reaction that involves the addition of hydrogen (H₂) across the double bonds of an unsaturated compound in the presence of a metal catalyst. For dienes like 1,5-hexadiene, this process can be selective, allowing for the reduction of one or both double bonds to yield monoenes or the fully saturated alkane.

Studies on the hydrogenation of unsubstituted 1,5-hexadiene have shown that catalysts based on palladium (Pd) and rhodium (Rh) are effective. nih.govcdnsciencepub.comresearchgate.net For instance, palladium catalysts supported on various materials have been investigated for the liquid-phase hydrogenation of 1,5-hexadiene, often leading to a mixture of products including 1-hexene and 2-hexene through concurrent hydrogenation and isomerization reactions. researchgate.net However, no literature is available that applies these or other catalytic systems to 1,5-Hexadiene, 3-chloro-. The presence of the chlorine atom could potentially poison certain metal catalysts or lead to side reactions, such as elimination, under hydrogenation conditions.

Hydroboration

Hydroboration is a powerful synthetic reaction where a borane (a compound of boron and hydrogen) adds across a carbon-carbon double bond. This is typically followed by an oxidation step (commonly with hydrogen peroxide and a base) to produce an alcohol. The reaction is known for its high regio- and stereoselectivity, generally proceeding in an anti-Markovnikov fashion, where the boron atom attaches to the less substituted carbon of the double bond. masterorganicchemistry.comacsgcipr.orgorganic-chemistry.org

The hydroboration of dienes can lead to the formation of diols or cyclic organoborane intermediates. iupac.org For example, the hydroboration of unsubstituted 1,5-hexadiene has been studied and is known to produce bisborepane and bis(2-methylborinane) intermediates. iupac.org

No specific studies have been published on the hydroboration of 1,5-Hexadiene, 3-chloro-. The electronic effect of the chlorine atom could influence the regioselectivity of the borane addition to the adjacent double bond. Furthermore, the potential for the Lewis acidic borane reagent to interact with the lone pairs of the chlorine atom could complicate the reaction pathway. Without experimental data, the outcomes of such a reaction remain speculative.

Due to the absence of research in this specific area, no data tables or detailed findings can be presented.

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Selectivity

The development of efficient and highly selective synthetic methods for obtaining 1,5-hexadiene (B165246), 3-chloro- is paramount for its broader application. Future research in this area should prioritize enantioselective and stereoselective approaches to control the compound's three-dimensional structure, which is crucial for its use in the synthesis of chiral molecules.

Key areas for investigation include:

Asymmetric Allylic Chlorination: Exploring new chiral catalysts for the direct asymmetric chlorination of 1,5-hexadiene could provide a more direct and atom-economical route to enantiomerically enriched 3-chloro-1,5-hexadiene. This would involve the design of novel ligand scaffolds that can effectively control the stereochemical outcome of the reaction.

Stereoselective Rearrangement Reactions: Investigating enzyme- or metal-catalyzed stereoselective rearrangement reactions of prochiral precursors could offer an alternative pathway to chiral 3-chloro-1,5-hexadiene.

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of 1,5-hexadiene, 3-chloro- could lead to improved safety, scalability, and reproducibility. This would involve the optimization of reaction parameters such as temperature, pressure, and catalyst loading in a microreactor setup.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Future Synthetic Strategies for 1,5-Hexadiene, 3-chloro-

Synthetic Strategy Potential Advantages Research Focus
Asymmetric Allylic Chlorination High atom economy, directness Design of novel chiral ligands and catalysts
Stereoselective Rearrangements Access to specific stereoisomers Exploration of enzymatic and metal-based catalysts

Exploration of New Catalytic Systems for Specific Transformations

The dual reactivity of the double bonds and the allylic chloride in 1,5-hexadiene, 3-chloro- makes it an ideal substrate for a variety of catalytic transformations. Future research should focus on the discovery and development of novel catalytic systems that can selectively activate and functionalize different parts of the molecule.

Promising research avenues include:

Cross-Coupling Reactions: Developing new catalysts for the selective cross-coupling of the allylic chloride moiety with a wide range of nucleophiles would enable the introduction of diverse functional groups. This includes exploring catalysts based on earth-abundant metals to enhance sustainability.

Metathesis Reactions: Investigating the application of various metathesis catalysts (e.g., Grubbs' or Schrock's catalysts) could lead to the synthesis of novel cyclic and acyclic compounds through ring-closing, cross, and ene-yne metathesis reactions.

Selective Functionalization of the Double Bonds: The design of catalysts that can selectively functionalize one of the two double bonds would open up possibilities for creating complex molecular architectures with precise control over the substitution pattern.

Table 2 highlights potential catalytic transformations and the expected outcomes.

Table 2: Future Catalytic Transformations of 1,5-Hexadiene, 3-chloro-

Catalytic Transformation Catalyst Type Potential Products
Cross-Coupling Palladium, Nickel, Copper, Iron Functionalized dienes with new C-C, C-N, C-O bonds
Ring-Closing Metathesis Ruthenium, Molybdenum Substituted cyclohexenes and other cyclic structures

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers a powerful tool for understanding and predicting the reactivity of 1,5-hexadiene, 3-chloro-. Future research should leverage advanced computational models to gain deeper insights into its reaction mechanisms and to guide the rational design of new catalysts and synthetic routes.

Specific areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the mechanisms of various reactions, such as electrophilic additions to the double bonds and nucleophilic substitution at the allylic position. This can help in understanding the factors that control regioselectivity and stereoselectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with catalysts and solvents, which can influence reaction outcomes.

Predictive Modeling for Catalyst Design: Computational screening of potential catalysts for specific transformations can accelerate the discovery of new and more efficient catalytic systems. This involves using computational models to predict catalyst activity and selectivity.

Table 3 outlines key computational approaches and their potential applications.

Table 3: Computational Modeling Approaches for 1,5-Hexadiene, 3-chloro-

Computational Method Application Predicted Outcomes
Density Functional Theory (DFT) Mechanistic studies of electrophilic addition and nucleophilic substitution Reaction pathways, transition state energies, selectivity predictions
Molecular Dynamics (MD) Conformational analysis and solvent effects Understanding of dynamic behavior and intermolecular interactions

Integration into Complex Molecular Architectures and Materials Science

The unique functionality of 1,5-hexadiene, 3-chloro- makes it a valuable building block for the synthesis of complex organic molecules and functional materials. Future research should explore its integration into these areas.

Key research directions include:

Synthesis of Bioactive Molecules: The diene and allylic chloride functionalities can be utilized in cascade reactions and multi-component reactions to rapidly construct complex molecular scaffolds found in natural products and pharmaceuticals.

Polymer Synthesis: 1,5-Hexadiene, 3-chloro- can serve as a monomer or a crosslinking agent in the synthesis of novel polymers. The presence of the chlorine atom allows for post-polymerization modification, enabling the creation of functional materials with tailored properties.

Development of Advanced Materials: The incorporation of this compound into materials such as resins, coatings, and adhesives could impart desirable properties like improved thermal stability, chemical resistance, and mechanical strength.

Table 4 summarizes the potential applications of 1,5-Hexadiene, 3-chloro- in the synthesis of complex structures.

Table 4: Applications in Complex Molecular Architectures and Materials

Application Area Role of 1,5-Hexadiene, 3-chloro- Potential Outcomes
Total Synthesis Versatile building block Efficient synthesis of natural products and analogues
Polymer Chemistry Monomer, crosslinking agent Functional polymers with tunable properties

Conclusion

Recapitulation of Key Research Areas for 1,5-Hexadiene (B165246), 3-chloro-

1,5-Hexadiene, 3-chloro- is a molecule defined by its high reactivity, stemming from its secondary allylic chloride structure. Key research aspects revolve around its synthesis via chlorination of precursors and its utility as a synthetic intermediate. Its reactivity is characterized by a susceptibility to nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms, a direct consequence of the resonance stabilization afforded by the adjacent π-bond. While its diene system is non-conjugated, the presence of two polymerizable double bonds suggests significant, albeit largely unexplored, potential in polymer chemistry as a functional co-monomer or cross-linking agent.

Outlook on its Continued Relevance in Chemical Research

The continued relevance of 1,5-Hexadiene, 3-chloro- in chemical research lies in its potential as a versatile building block. Future investigations could focus on exploiting its dual functionality to synthesize complex organic molecules and novel polymeric materials. A more thorough experimental characterization, particularly regarding its thermodynamic properties and detailed reaction mechanisms with a broader array of substrates, would be beneficial. As the demand for functional polymers and specialty chemicals grows, molecules like 1,5-Hexadiene, 3-chloro- that offer multiple reactive sites for tailored chemical design will remain valuable targets for academic and industrial research.

Q & A

Basic: What are the primary synthetic routes for preparing 3-chloro-1,5-hexadiene?

3-Chloro-1,5-hexadiene can be synthesized via chlorination of dienes or pyrolysis of substituted precursors . For example:

  • Chlorination of 2,5-dimethyl-2,4-hexadiene in solvents like carbon tetrachloride yields 3-chloro derivatives via 1,2- or 1,4-addition pathways. Reaction conditions (e.g., solvent polarity, temperature) influence product ratios .
  • High-temperature pyrolysis of 2-methyl-1,5-hexadiene generates 3-chloro-1,5-hexadiene as a secondary product, requiring purification via fractional distillation .
    Key Methodological Tip : Use low-temperature crystallization or chromatography to isolate pure products.

Advanced: How do 1,2- and 1,4-addition pathways in chlorination affect product distribution?

The kinetic vs. thermodynamic control of chlorine addition dictates product ratios:

  • 1,2-Addition (kinetically favored) forms allylic chlorides like 4,5-dichloro-2,5-dimethyl-2-hexene due to steric stabilization of the transition state.
  • 1,4-Addition yields thermodynamically stable products like trans-2,5-dichloro-2,5-dimethyl-3-hexene.
    Experimental Validation : Monitor product ratios via GC-MS and confirm structures using NMR (e.g., allylic proton splitting patterns) and IR spectroscopy (C-Cl stretches at 550–600 cm⁻¹) .

Advanced: What are the photoinduced reaction mechanisms of 3-chloro-1,5-hexadiene in halogenated solvents?

Under UV irradiation in CCl₄, 3-chloro-1,5-hexadiene undergoes photoisomerization and radical-mediated addition :

  • Time-resolved transient absorption spectra reveal short-lived intermediates (e.g., triplet excited states) that react with CCl₄ to form chlorinated adducts.
  • Concentration-dependent kinetics : At 0.5 M, the reaction follows pseudo-first-order kinetics with a half-life of ~20 µs .
    Methodology : Use laser flash photolysis coupled with UV-vis spectroscopy to track intermediate formation.

Advanced: How can regioselective functionalization of 3-chloro-1,5-hexadiene be achieved?

Hydrosilylation and dehydrogenative silylation enable selective monofunctionalization:

  • Regiodivergent silylation : Platinum catalysts (e.g., Karstedt’s catalyst) promote hydrosilylation at terminal alkenes, while Rh complexes favor internal double bonds.
  • Characterization : Confirm regiochemistry via ¹H NMR (vinyl proton integration) and ¹³C NMR (silicon-induced chemical shifts) .

Basic: What analytical techniques are critical for characterizing 3-chloro-1,5-hexadiene and its derivatives?

  • NMR Spectroscopy :
    • ¹H NMR : Allylic protons (δ 4.5–5.5 ppm) and chloro-substituted carbons (δ 35–45 ppm in ¹³C NMR).
    • 2D-COSY/HMBC resolves coupling patterns in complex mixtures.
  • IR Spectroscopy : C-Cl stretches (550–600 cm⁻¹) and C=C stretches (1650–1680 cm⁻¹).
  • GC-MS : Quantify purity and identify byproducts using retention indices and fragmentation patterns .

Advanced: How can contradictions in reported reaction products be resolved?

Discrepancies in chlorination products (e.g., Tishchenko vs. Hatch studies) arise from differences in solvent polarity and reaction monitoring techniques :

  • Reproducibility Protocol : Conduct reactions in standardized solvents (e.g., CCl₄ vs. chloroform) and use in-situ FTIR to track intermediates.
  • Kinetic Studies : Compare activation energies via Arrhenius plots to confirm whether products are kinetically or thermodynamically controlled .

Advanced: What is the role of allylic rearrangement in isomerization of chlorinated hexadienes?

Allylic chlorides undergo thermal or catalytic isomerization :

  • Mechanism : Chlorine migrates via a three-center transition state, converting trans-2,5-dichloro derivatives to 4,5-dichloro isomers.
  • Kinetic Analysis : First-order rate constants (e.g., k = 1.2 × 10⁻⁴ s⁻¹ at 80°C) determined via HPLC monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.